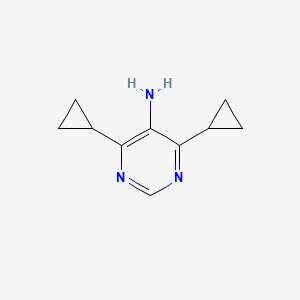
4,6-Dicyclopropylpyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dicyclopropylpyrimidin-5-amine is a chemical compound with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol . It is characterized by the presence of two cyclopropyl groups attached to a pyrimidine ring, specifically at the 4 and 6 positions, with an amine group at the 5 position
Méthodes De Préparation
The synthesis of 4,6-Dicyclopropylpyrimidin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Cyclopropylation: Introduction of cyclopropyl groups to the pyrimidine ring.
Amination: Introduction of the amine group at the 5 position of the pyrimidine ring.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
4,6-Dicyclopropylpyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.
Substitution: The amine group at the 5 position can participate in substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,6-Dicyclopropylpyrimidin-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,6-Dicyclopropylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4,6-Dicyclopropylpyrimidin-5-amine can be compared with other similar compounds, such as:
4,6-Dicyclopropylpyrimidin-2-amine: Similar structure but with the amine group at the 2 position.
4,6-Dicyclopropylpyrimidin-4-amine: Similar structure but with the amine group at the 4 position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C10H13N3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
4,6-dicyclopropylpyrimidin-5-amine |
InChI |
InChI=1S/C10H13N3/c11-8-9(6-1-2-6)12-5-13-10(8)7-3-4-7/h5-7H,1-4,11H2 |
Clé InChI |
HQOIRFFIACYKDO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C(=NC=N2)C3CC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



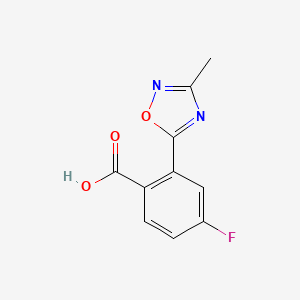
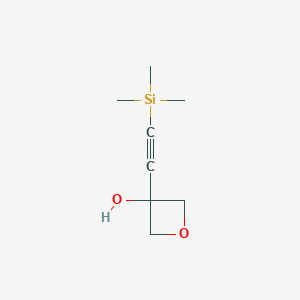
![5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13986447.png)

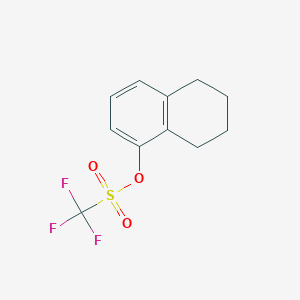
![tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13986460.png)
![1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine](/img/structure/B13986461.png)
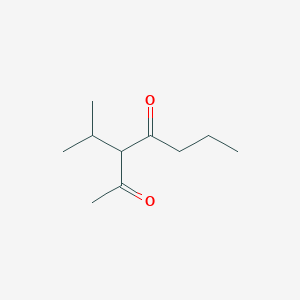
![Spiro[azetidine-3,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one](/img/structure/B13986471.png)
![2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B13986476.png)
![4-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B13986478.png)
![2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester](/img/structure/B13986488.png)

